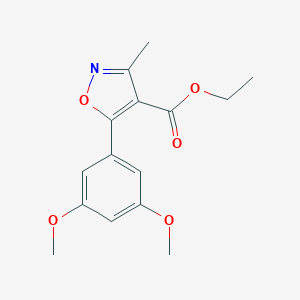![molecular formula C6H5N3O B070278 1H-pyrazolo[3,4-b]pyridin-1-ol CAS No. 159487-16-8](/img/structure/B70278.png)
1H-pyrazolo[3,4-b]pyridin-1-ol
Overview
Description
1H-Pyrazolo[3,4-b]pyridin-1-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
The synthesis of 1H-pyrazolo[3,4-b]pyridin-1-ol can be achieved through various synthetic routes. One common method involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, resulting in high yields and enantioselectivity . Another approach includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . Industrial production methods often involve similar synthetic strategies but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridin-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or pyridine rings.
Common reagents used in these reactions include acetic anhydride, phosphorus oxychloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridin-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-pyrazolo[3,4-b]pyridin-1-ol involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can regulate signal transduction pathways involved in cell proliferation, differentiation, and survival . This makes it a promising candidate for the development of targeted therapies for cancer and other diseases.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridin-1-ol can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-c]pyridine: Another member of the pyrazolopyridine family with a different ring fusion pattern.
1H-Pyrazolo[4,3-b]pyridine: Similar in structure but with different substitution patterns and biological activities.
1H-Pyrazolo[1,5-a]pyridine: Known for its unique chemical properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific ring fusion and substitution patterns, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-hydroxypyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-9-6-5(4-8-9)2-1-3-7-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNGLGRPIMOUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

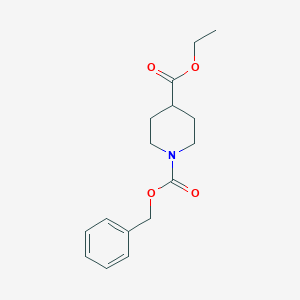
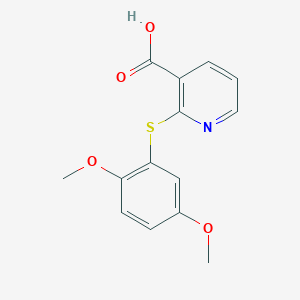




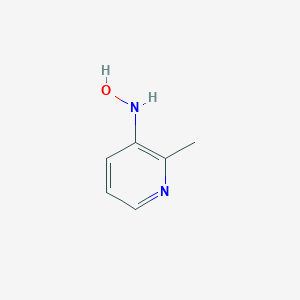
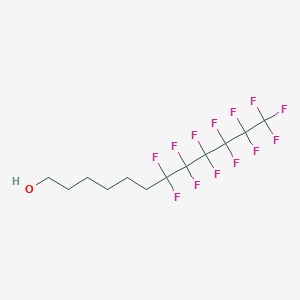

![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)



